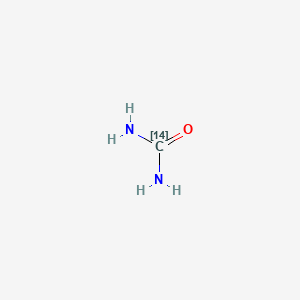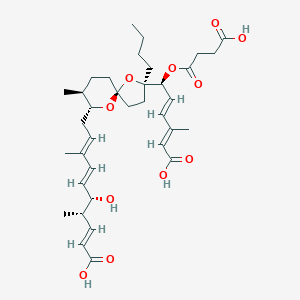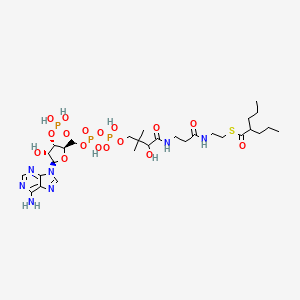
Urea, C-14
描述
Urea, C-14, also known as carbon-14 labeled urea, is a compound where the carbon atom in the urea molecule is replaced with the radioactive isotope carbon-14. This compound is primarily used in diagnostic tests, particularly the urea breath test, to detect the presence of Helicobacter pylori bacteria in the stomach. The carbon-14 isotope allows for the detection of the bacteria through the measurement of radioactive carbon dioxide in the patient’s breath .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of carbon-14 labeled urea involves the synthesis of urea from carbon-14 labeled carbon dioxide and ammonia. The reaction typically occurs under controlled conditions to ensure the incorporation of the radioactive isotope into the urea molecule. The general reaction is as follows:
CO214+2NH3→CO(NH2)214+H2O
Industrial Production Methods: Industrial production of carbon-14 labeled urea is carried out in specialized facilities equipped to handle radioactive materials. The process involves the careful handling and synthesis of carbon-14 labeled carbon dioxide, which is then reacted with ammonia to produce the labeled urea. The production process must adhere to strict safety and regulatory guidelines to ensure the safe handling of radioactive substances .
Types of Reactions:
Hydrolysis: Urea, C-14 undergoes hydrolysis in the presence of water, breaking down into carbon dioxide and ammonia.
Oxidation: It can be oxidized to produce carbon dioxide and nitrogen.
Reduction: Under certain conditions, urea can be reduced to form amines.
Common Reagents and Conditions:
Hydrolysis: Water and acidic or basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
Hydrolysis: Carbon dioxide and ammonia.
Oxidation: Carbon dioxide and nitrogen.
Reduction: Amines
Chemistry:
- Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
- Employed in the synthesis of labeled compounds for research purposes.
Biology:
- Utilized in metabolic studies to trace the incorporation of carbon into biological molecules.
- Helps in understanding nitrogen metabolism in organisms.
Medicine:
- Primarily used in the urea breath test to diagnose Helicobacter pylori infections.
- Aids in monitoring the effectiveness of treatment for H. pylori eradication.
Industry:
- Applied in the study of environmental pollution and the nitrogen cycle.
- Used in the development of new materials and catalysts .
作用机制
The primary mechanism of action of urea, C-14, in the urea breath test involves the enzyme urease, produced by Helicobacter pylori. When the labeled urea is ingested, the urease enzyme breaks it down into ammonia and carbon dioxide. The carbon-14 labeled carbon dioxide is then absorbed into the bloodstream and exhaled in the breath. The presence of radioactive carbon dioxide in the breath indicates the presence of Helicobacter pylori in the stomach .
相似化合物的比较
Thiourea: Similar in structure but contains sulfur instead of oxygen. Used in organic synthesis and as a reagent.
Selenourea: Contains selenium instead of oxygen. Used in specialized chemical reactions.
Uniqueness:
- Urea, C-14 is unique due to the presence of the radioactive carbon-14 isotope, which allows for its use in diagnostic tests and research applications.
- Unlike thiourea and selenourea, this compound is primarily used for its radioactive properties rather than its chemical reactivity .
属性
IUPAC Name |
diamino(114C)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N2O/c2-1(3)4/h(H4,2,3,4)/i1+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQUKJJJFZCRTK-NJFSPNSNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[14C](=O)(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701026303 | |
| Record name | Urea-14C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701026303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
62.048 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The urease enzyme is not present in mammalian cells, so the presence of urease in the stomach is evidence that bacteria are present. The presence of urease is not specific for H. pylori, but other bacteria are not usually found in the stomach. To detect H. pylori, urea labeled with 14C is swallowed by the patient. If gastric urease from H. pylori is present, urea is split to form CO2 and NH3 at the interface between the gastric epithelium and lumen and 14CO2 is absorbed into the blood and exhaled in the breath. Following ingestion of the capsule by a patient with H. pylori, 14CO2 excretion in the breath peaks between 10 and 15 minutes and declines thereafter with a biological half-life of about 15 minutes. Therefore, the detection of isotope-labelled carbon dioxide in exhaled breath indicates that urease is present in the stomach, and hence that H. pylori bacteria are present. | |
| Record name | Urea C-14 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09513 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
594-05-8 | |
| Record name | Urea-14C | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=594-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea C 14 [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea C-14 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09513 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Urea-14C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701026303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | UREA C-14 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WBZ6M63TEE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![5-[(3-Carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)(2-sulfophenyl)methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B1248211.png)





